t-Boc-N-Amido-PEG2-Azide

Overview

Description

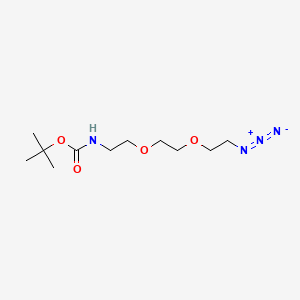

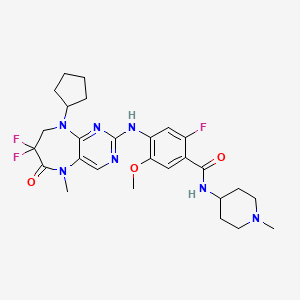

t-Boc-N-Amido-PEG2-Azide: is a polyethylene glycol (PEG) derivative containing an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is commonly used as a PEG linker in various chemical reactions, particularly in click chemistry, where it reacts with alkynes, bicyclo[6.1.0]non-4-yne (BCN), and dibenzocyclooctyne (DBCO) to form stable triazole linkages . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

t-Boc-N-Amido-PEG2-Azide, also known as Boc-nh-peg(2)-n3, is primarily a PEG linker . It is designed to react with alkyne, BCN, DBCO via Click Chemistry . The primary targets of this compound are therefore molecules containing these functional groups.

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

Given its role as a linker, it can be inferred that it plays a crucial role in the formation of complex structures in the field of drug delivery and proteomics research .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage . This occurs when the azide group in the compound reacts with alkyne, BCN, DBCO via Click Chemistry .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . Therefore, the pH of the environment could potentially influence the compound’s action and efficacy. Additionally, the compound is recommended to be stored at -20°C , suggesting that temperature could also affect its stability.

Biochemical Analysis

Biochemical Properties

t-Boc-N-Amido-PEG2-Azide plays a significant role in biochemical reactions. The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This reaction can lead to changes in the structure and function of biomolecules, potentially influencing gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG2-Azide typically involves the following steps:

PEGylation: The initial step involves the PEGylation of an amino group with a PEG chain.

Boc Protection: The final step involves the protection of the amino group with a Boc group using tert-butyl chloroformate (Boc-Cl) under basic conditions

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, azidation, and Boc protection steps.

Purification: The product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels (≥98%).

Chemical Reactions Analysis

Types of Reactions:

Click Chemistry: t-Boc-N-Amido-PEG2-Azide undergoes click chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages

Deprotection: The Boc group can be deprotected under mild acidic conditions to yield the free amine.

Common Reagents and Conditions:

Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.

Deprotection: Mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used for Boc deprotection.

Major Products:

Scientific Research Applications

Chemistry: t-Boc-N-Amido-PEG2-Azide is widely used as a PEG linker in the synthesis of various compounds, including drug conjugates and bioconjugates .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to enhance their solubility and stability .

Medicine: This compound is employed in the development of targeted drug delivery systems, where it facilitates the conjugation of therapeutic agents to targeting moieties .

Industry: this compound is used in the production of advanced materials, such as hydrogels and nanomaterials, due to its ability to form stable linkages and enhance solubility .

Comparison with Similar Compounds

t-Boc-N-Amido-PEG2-Amine: This compound is similar to t-Boc-N-Amido-PEG2-Azide but contains an amino group instead of an azide group.

t-Boc-N-Amido-PEG4-Azide: This compound has a longer PEG chain compared to this compound.

t-Boc-N-Amido-PEG2-CH2CO2H: This compound contains a carboxyl group instead of an azide group.

Uniqueness: this compound is unique due to its azide group, which allows it to participate in click chemistry reactions, forming stable triazole linkages. This property makes it highly valuable in various scientific research applications .

Properties

IUPAC Name |

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZSEFQCLYODJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

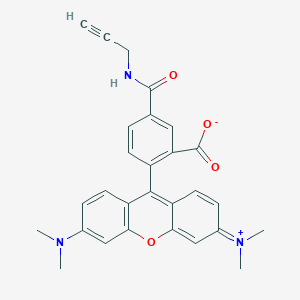

![5-(6-aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate](/img/structure/B611137.png)

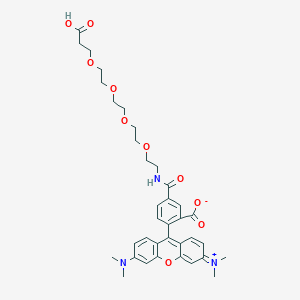

![[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B611145.png)